molecular formula C36H44NOPS B12298242 N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12298242
M. Wt: 569.8 g/mol
InChI Key: RUXRACBSTFDZFD-RPZJXYERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phosphanyl group, a sulfinamide group, and a biphenyl structure, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products

Scientific Research Applications

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the sulfinamide group can interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide
  • 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl

Uniqueness

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide stands out due to its unique combination of a phosphanyl group, a sulfinamide group, and a biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, drug discovery, and material science .

Properties

Molecular Formula

C36H44NOPS

Molecular Weight

569.8 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3/t34-,40?/m1/s1

InChI Key

RUXRACBSTFDZFD-RPZJXYERSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.